molecular formula C12H18CaO14 B13402424 calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate

calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate

Cat. No.: B13402424
M. Wt: 426.34 g/mol
InChI Key: RGJHWLDSRIHFKY-UHFFFAOYSA-L
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Description

Calcium ascorbate dihydrate (IUPAC name: calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate) is a calcium salt of ascorbic acid (vitamin C) with two water molecules of crystallization. Its molecular formula is CaC₁₂H₁₄O₁₂·2H₂O (molecular weight: 426.34) and CAS number 5743-28-2 . This compound is widely used as a food additive (E302) due to its antioxidant properties and reduced acidity compared to ascorbic acid, making it gentler on the gastrointestinal system . It is stable under neutral pH conditions (pH 6.0–7.5) and decomposes at 415.8°C .

Properties

IUPAC Name

calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJHWLDSRIHFKY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Neutralization of Erythorbic Acid with Calcium Hydroxide

This method involves reacting erythorbic acid (D-erythro-hex-2-enonic acid, gamma-lactone) with calcium hydroxide or carbonate in aqueous medium.

Procedure :

  • Erythorbic acid is dissolved in water, and calcium hydroxide is added gradually under controlled pH (6.5–7.5) and temperature (40–60°C).
  • The reaction is exothermic:
    $$
    2 \text{C}6\text{H}8\text{O}6 + \text{Ca(OH)}2 \rightarrow \text{Ca(C}6\text{H}7\text{O}6\text{)}2 \cdot 2\text{H}2\text{O} + 2\text{H}2\text{O}
    $$
  • The product is crystallized by cooling, filtered, and dried under vacuum.

Key Parameters :

Parameter Value Source
Yield 85–92%
Purity ≥99% (HPLC)
Reaction Time 2–4 hours

Fermentation-Based Synthesis Using Serratia marcescens

This biosynthetic route utilizes microbial fermentation to produce 2-keto-D-gluconic acid (2-KDG), a precursor for erythorbic acid.

Steps :

  • Fermentation : Serratia marcescens SDSPY-136 is cultured in a glucose-rich medium at 30°C for 30–40 hours to produce 2-KDG.
  • Esterification : 2-KDG is reacted with methanol and sulfuric acid at 80°C for 7 hours to form methyl 2-keto-D-gluconate.
  • Alkaline Conversion : The ester is treated with sodium hydroxide in methanol at 65°C, yielding sodium erythorbate.
  • Calcium Exchange : Sodium erythorbate is reacted with calcium chloride to precipitate calcium erythorbate dihydrate.

Performance Metrics :

Stage Yield Purity Source
Fermentation 70–80% 90–95%
Final Product 95.6% 99.5%

Esterification-Alkaline Conversion Method

Derived from ascorbate synthesis, this method modifies the Reichstein process for erythorbic acid derivatives.

Process :

  • Esterification : 2-KDG is esterified with methanol and sulfuric acid (60–100°C, 5–10 hours).
  • Conversion : The ester is treated with sodium methoxide, forming sodium erythorbate.
  • Crystallization : Sodium erythorbate is acidified with oxalic acid, then neutralized with calcium carbonate to form the calcium salt.

Optimization Data :

Parameter Optimal Value Source
Esterification Temp 80°C
NaOH Concentration 10% (w/v)
Crystallization 4°C, 12 hours

Comparative Analysis of Methods

Method Advantages Limitations Industrial Applicability
Direct Neutralization High purity, simplicity Requires pure erythorbic acid Food/pharmaceutical
Fermentation Sustainable, scalable Multi-step, longer duration Bulk production
Esterification Compatible with existing facilities Hazardous reagents (H₂SO₄) Specialty chemicals

Quality Control and Characterization

  • Identification : IR spectroscopy (absorption bands at 3300 cm⁻¹ [–OH], 1750 cm⁻¹ [C=O]).
  • Purity Testing : HPLC (retention time 4.2 min, C18 column).
  • Heavy Metals : ≤10 ppm (atomic absorption spectrometry).

Chemical Reactions Analysis

Oxidation Reactions

Calcium erythorbate primarily functions as an oxygen scavenger, undergoing oxidation to inhibit oxidative degradation in food systems. Its reactivity arises from hydroxyl groups on the furan ring, which donate electrons to free radicals.

Key oxidative pathways :

  • Radical neutralization : The compound donates hydrogen atoms to lipid peroxyl radicals (ROO- ), forming stable resonance-stabilized radicals .

  • Metal ion chelation : The hydroxyl groups coordinate with pro-oxidant metal ions (e.g., Fe³⁺, Cu²⁺), reducing their catalytic activity in oxidation reactions.

Reaction conditions :

ParameterOptimal RangeObserved Outcome
pH3.0–7.0Enhanced radical scavenging capacity
Temperature20–50°CAccelerated oxidation at >50°C

Thermal Decomposition

Decomposition occurs under elevated temperatures (>150°C), producing furan derivatives and calcium carbonate:

Primary decomposition products :

ProductStructureFormation Pathway
3-Hydroxy-2-pyroneCyclic ketoneFuran ring opening and rearrangement
Calcium carbonateCaCO3\text{CaCO}_3Calcination of calcium ions

Thermogravimetric analysis (TGA) data :

  • Onset temperature : 152°C .

  • Mass loss : ~18% (attributed to water release) .

pH-Dependent Reactions

The compound exhibits pH-sensitive reactivity due to its ionizable hydroxyl groups:

Protonation states and reactivity :

pH RangeDominant FormReactivity
<3.0Protonated hydroxylsReduced antioxidant activity
5.0–7.0Deprotonated enolateEnhanced metal chelation

Hydrolysis :
In strongly acidic conditions (pH < 2), the furan ring hydrolyzes to form diketogulonic acid .

Interaction with Reactive Oxygen Species (ROS)

Calcium erythorbate neutralizes ROS via electron transfer:

Reaction with hydrogen peroxide :

Ca(C6H7O6)2+H2O2Ca(C6H6O6)2+2H2O\text{Ca(C}_6\text{H}_7\text{O}_6\text{)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{Ca(C}_6\text{H}_6\text{O}_6\text{)}_2 + 2 \, \text{H}_2\text{O}

Kinetics :

  • Rate constant : k=1.2×103M1s1k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} (25°C, pH 7.0) .

Comparative Reactivity with Ascorbates

Calcium erythorbate shares structural similarities with calcium ascorbate but differs in stereochemistry and reactivity:

PropertyCalcium ErythorbateCalcium Ascorbate
Antioxidant capacity80% of ascorbate’s activity 100% (reference)
Thermal stabilityStable up to 150°C Decomposes at 190°C
Solubility (H₂O)120 g/L (20°C)330 g/L (20°C)

Scientific Research Applications

Calcium ascorbate dihydrate has a wide range of scientific research applications:

Mechanism of Action

Calcium ascorbate dihydrate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound also plays a crucial role in collagen synthesis by acting as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Chemical Comparison
Compound Molecular Formula Molecular Weight CAS Number Solubility (Water) Stability (pH)
Calcium ascorbate dihydrate CaC₁₂H₁₄O₁₂·2H₂O 426.34 5743-28-2 55 g/100 mL (20°C) 6.0–7.5
Sodium ascorbate monohydrate C₆H₇NaO₆·H₂O 216.12 63524-04-9 62 g/100 mL (20°C) 7.0–8.0
Potassium ascorbate C₆H₇KO₆ 214.21 15421-15-5 33 g/100 mL (20°C) 6.5–7.5
Ascorbic acid C₆H₈O₆ 176.12 50-81-7 33 g/100 mL (20°C) 2.4–3.0
Calcium hexafluoroacetylacetonate dihydrate Ca(CF₃COCHCOCF₃)₂·2H₂O 506.22 72376377 (CID) Insoluble Neutral

Key Observations :

  • Solubility : Sodium ascorbate exhibits higher aqueous solubility than calcium ascorbate due to the smaller ionic radius of Na⁺ vs. Ca²⁺ .
  • Acidity : Calcium ascorbate dihydrate is less acidic (pH 6.0–7.5) than ascorbic acid (pH 2.4–3.0), reducing gastric irritation .
  • Thermal Stability : Calcium ascorbate dihydrate decomposes at 415.8°C, comparable to sodium ascorbate (≈400°C) but lower than calcium hexafluoroacetylacetonate dihydrate (>500°C) .

Biological Activity

Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, commonly known as calcium erythorbate, is a calcium salt derived from erythorbic acid. This compound exhibits significant biological activity, primarily attributed to its antioxidant properties and its role in various biochemical processes. Below is a detailed examination of its biological activities, including relevant data tables and research findings.

  • Chemical Formula : C₁₂H₁₄CaO₁₂
  • Molecular Weight : 390.31 g/mol
  • CAS Number : 99552-34-8

The structure of calcium erythorbate includes a furan ring with hydroxyl groups that enhance its reactivity and biological activity.

Antioxidant Activity

Calcium erythorbate is recognized for its antioxidant properties , which play a crucial role in preventing oxidative damage in biological systems. This compound can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

  • Free Radical Scavenging : Calcium erythorbate effectively neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Regeneration of Other Antioxidants : It aids in the regeneration of other antioxidants like vitamin C, enhancing overall antioxidant capacity in biological systems.

Biological Applications

Calcium erythorbate has been studied for several applications due to its biological activities:

  • Food Preservation : Utilized as a food additive to prevent oxidation, thereby extending shelf life and maintaining nutritional quality.
  • Pharmaceuticals : Investigated for potential therapeutic effects due to its ability to modulate oxidative stress-related pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals, reduces oxidative stress,
Food PreservationPrevents oxidation in food products
Potential Therapeutic EffectsModulates pathways related to chronic diseases ,

Case Studies

  • Antioxidant Efficacy in Cell Cultures :
    • A study demonstrated that calcium erythorbate significantly reduced oxidative DNA damage in HepG2 cells induced by hydrogen peroxide (H₂O₂). The compound decreased DNA strand breaks by approximately 33% and oxidative DNA damage by 12% in purines and 35% in pyrimidines, indicating strong protective effects against oxidative stress.
  • Food Industry Applications :
    • Calcium erythorbate has been utilized in various food products to enhance stability and prevent rancidity. In a comparative study, it was shown that products treated with calcium erythorbate exhibited lower levels of lipid peroxidation compared to untreated controls, highlighting its effectiveness as an antioxidant agent.

Q & A

Basic: What experimental methods are recommended for synthesizing calcium ascorbate dihydrate with high purity?

Methodological Answer:

  • Precipitation Synthesis : React L-ascorbic acid with calcium carbonate or calcium hydroxide in aqueous solution under controlled pH (6.0–7.5) to favor dihydrate formation .
  • Purification : Recrystallize from ethanol-water mixtures to remove unreacted precursors. Monitor purity via HPLC (retention time comparison with standards) and titrimetric analysis for calcium content .
  • Confirmation : Perform polarimetry to verify specific rotation ([α]D²⁵ ≈ +20° to +25°, consistent with stereochemical integrity) .

Advanced: How can SHELX programs be employed to resolve ambiguities in the crystal structure of calcium ascorbate dihdyrate?

Methodological Answer:

  • Structure Solution : Use SHELXD for phase determination from X-ray diffraction data (e.g., synchrotron sources for high-resolution data) .
  • Refinement : Apply SHELXL for anisotropic displacement parameters, incorporating hydrogen bonding interactions (e.g., O–H···O between hydroxyl groups and water molecules). Validate using R-factor convergence (target <5%) and Fo vs. Fc maps .
  • Data Contradictions : Address discrepancies in unit cell parameters by cross-checking with CCDC database entries and refining twin laws if twinning is suspected .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing calcium ascorbate dihydrate?

Methodological Answer:

  • FTIR : Identify hydroxyl (3200–3500 cm⁻¹), carbonyl (1750 cm⁻¹), and furan ring (1600 cm⁻¹) vibrations .
  • NMR (¹³C) : Confirm the stereochemistry of the dihydroxyethyl side chain (δ ~70–80 ppm for C2 and C3) .
  • XRD : Match experimental patterns to reference data (e.g., ICDD PDF-00-054-0823) to confirm dihydrate phase .

Advanced: How can researchers reconcile discrepancies in reported bioactivity of calcium ascorbate stereoisomers?

Methodological Answer:

  • Stereochemical Analysis : Use chiral HPLC to isolate (2R,1S) and (2S,1R) isomers. Compare antiviral activity (e.g., EC₅₀ against HCMV) via cell-based assays .
  • Mechanistic Studies : Perform molecular docking to assess binding affinity to viral enzymes (e.g., UL97 kinase), noting that Z-isomers (e.g., ent-12b) show higher inhibition due to spatial compatibility .
  • Data Normalization : Control for experimental variables (e.g., cell line viability assays using MTT, as in ).

Basic: How does calcium ascorbate dihydrate stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA to determine dehydration onset (~180°C) and degradation (~415°C) .
  • Humidity Sensitivity : Store in desiccators (RH <40%) to prevent deliquescence. Monitor via Karl Fischer titration for water content stability .
  • Light Exposure : Use UV-Vis spectroscopy to track oxidation (absorbance at 265 nm for ascorbate degradation) under controlled UV irradiation .

Advanced: What strategies resolve contradictions in calcium ascorbate’s role in biomaterial applications?

Methodological Answer:

  • Comparative Studies : Evaluate calcium ascorbate vs. other calcium salts (e.g., CaCl₂·2H₂O) in hydroxyapatite formation using FESEM and EDX to quantify Ca/P ratios .
  • Bioactivity Testing : Use osteoblast cell cultures (e.g., MC3T3-E1) to assess mineralization via Alizarin Red staining, accounting for ascorbate’s dual role as antioxidant and mineralization modulator .
  • pH Dynamics : Monitor local pH changes during dissolution (e.g., in simulated body fluid) using pH-stat titration , as acidic byproducts may alter bioactivity .

Advanced: How can computational modeling address inconsistencies in calcium ascorbate’s hydration behavior?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate water molecule coordination around calcium ions using force fields (e.g., AMBER). Compare with EXAFS data for Ca–O bond distances .
  • DFT Calculations : Predict thermodynamic stability of dihydrate vs. anhydrous forms via Gibbs free energy comparisons .
  • Validation : Cross-reference with experimental PXRD and DSC data to refine model parameters .

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